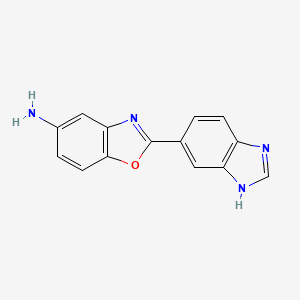

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine

説明

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is a heterocyclic compound that features both benzimidazole and benzoxazole moieties. These structures are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The benzoxazole moiety can be introduced through a similar cyclization process involving o-aminophenol and carboxylic acids . Reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process .

化学反応の分析

Substitution Reactions

Substitution occurs at the benzimidazole or benzoxazole rings, often facilitated by halogenated reagents or nucleophilic agents.

Example :

The benzoxazole ring undergoes Pd-catalyzed amination to introduce NHBoc groups, as demonstrated in the synthesis of intermediates for NAD+-boosting therapeutics .

Condensation and Cyclization

These reactions are pivotal in constructing the benzimidazole-benzoxazole scaffold.

Key Finding :

Condensation of 2-aminophenol with benzoyl chloride followed by cyclization under acidic conditions yields high-purity benzoxazole intermediates .

Oxidation and Reduction

Limited direct data exists for this compound, but analogous benzimidazole derivatives undergo:

Urea and Carbamate Formation

The amine group participates in urea-forming reactions for bioactive derivatives.

Example :

Reaction with 4-nitrophenyl [(pyridin-4-yl)methyl]carbamate yields urea derivatives with enhanced pharmacokinetic profiles .

Electrophilic Aromatic Substitution

Electron-rich aromatic rings undergo halogenation or nitration.

科学的研究の応用

Target Interaction

The primary target for 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is the Serine/threonine-protein kinase/endoribonuclease IRE1 , which plays a crucial role in the unfolded protein response and cellular stress responses.

This compound exhibits a wide array of biological activities, including:

- Antimicrobial Activity : It interferes with biochemical pathways essential for the growth and survival of microorganisms.

- Anticancer Properties : Research indicates potential efficacy in targeting cancer cells through various mechanisms.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced properties.

Biology

The compound has been investigated for its antimicrobial and antiviral activities. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics or antiviral agents.

Medicine

In medical research, this compound is being explored for its anticancer properties. Its ability to interact with specific cellular targets suggests potential applications in cancer therapy. Additionally, it may offer benefits in treating other diseases due to its diverse pharmacological effects.

Industry

The compound is also utilized in developing new materials with specific electronic and optical properties. Its unique chemical structure can lead to innovations in material science, particularly in creating compounds with tailored functionalities.

Case Studies and Research Findings

Several studies have documented the pharmacological effects and applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzimidazole exhibit significant antimicrobial activity against various bacterial strains, suggesting that modifications like those found in this compound could enhance efficacy against resistant strains.

- Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through specific signaling pathways associated with cell survival and death.

- Material Science Applications : Research indicates that incorporating this compound into polymer matrices can enhance their electrical conductivity and thermal stability, paving the way for innovative applications in electronics.

作用機序

The mechanism of action of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

Similar Compounds

- 2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride

- 2-Phenyl-1H-benzimidazole

- 1-(2-Substituted benzyl)-1H-benzo[d]imidazol-2-yl compounds

Uniqueness

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is unique due to its dual benzimidazole and benzoxazole moieties, which confer a combination of biological activities not commonly found in other similar compounds. This dual structure allows for a broader range of interactions with biological targets, enhancing its potential as a versatile therapeutic agent .

生物活性

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine, a compound with the CAS number 436086-85-0, is a benzimidazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, including its antimicrobial, anticancer, and other therapeutic effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N4O, with a molecular weight of 250.26 g/mol. The compound features a benzimidazole ring fused with a benzooxazole moiety, which is known to enhance its biological activity due to the structural diversity it offers.

1. Antimicrobial Activity

Benzimidazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant antibacterial and antifungal activities.

- Antibacterial Activity : Research indicates that derivatives of benzimidazole can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli . A study highlighted that certain benzimidazole derivatives had minimal inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

- Antifungal Activity : The antifungal potential of benzimidazole derivatives has also been explored. Some compounds exhibited MIC values in the range of 25–62.5 µg/ml against fungal strains such as Candida albicans, outperforming traditional antifungal agents like ketoconazole .

| Compound | Activity | MIC (µg/ml) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Benzimidazole Derivative A | Antifungal | 50 |

| Benzimidazole Derivative B | Antibacterial | 32 |

2. Anticancer Activity

The anticancer properties of benzimidazole derivatives have been extensively studied. The compound under discussion has shown promising results in inhibiting the growth of various cancer cell lines.

- Cytotoxicity : A broad range of benzimidazole derivatives have been tested for cytotoxic effects against cancer cells such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Some studies suggest that certain derivatives exhibit selective toxicity, being more harmful to cancer cells than to normal cells .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | TBD | TBD |

| A549 (Lung Cancer) | TBD | TBD |

| HepG2 (Liver Cancer) | TBD | TBD |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications in the chemical structure can significantly influence their pharmacological effects.

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the aromatic rings can enhance or reduce biological activity. For example, compounds with methoxy or dimethylamino groups often show improved antibacterial properties compared to those without such substitutions .

- Ring Modifications : Alterations in the benzimidazole or benzooxazole rings can also affect potency and selectivity against different pathogens or cancer cell lines.

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Antimicrobial Efficacy : A series of studies evaluated various benzimidazole derivatives against pathogenic bacteria and fungi, reporting significant antibacterial activity against both Gram-positive and Gram-negative strains .

- Cytotoxic Studies : In vitro studies on cancer cell lines demonstrated that specific modifications in the benzimidazole framework led to enhanced cytotoxicity against multiple types of cancer cells, suggesting potential for further development as anticancer agents .

特性

IUPAC Name |

2-(3H-benzimidazol-5-yl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c15-9-2-4-13-12(6-9)18-14(19-13)8-1-3-10-11(5-8)17-7-16-10/h1-7H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMZBQVYDRREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354831 | |

| Record name | 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-85-0 | |

| Record name | 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。